molecular formula C16H30N2Sn B1310245 4-(Tributylstannyl)pyridazine CAS No. 194865-89-9

4-(Tributylstannyl)pyridazine

Cat. No.: B1310245
CAS No.: 194865-89-9
M. Wt: 369.1 g/mol
InChI Key: UDLLSOQWYYRFPP-UHFFFAOYSA-N
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Description

Significance of Organotin Compounds in Synthetic Methodologies

Organotin compounds, also known as stannanes, play a crucial role in the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. wikipedia.orguobabylon.edu.iq Their utility largely stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction. fiveable.mesmolecule.comuobabylon.edu.iq In these reactions, the organotin reagent transfers an organic group to an organic halide or triflate, facilitated by a palladium catalyst. smolecule.commdpi.com This methodology is prized for its tolerance of a wide variety of functional groups, which reduces the need for protective group chemistry and often leads to higher yields under mild reaction conditions. mdpi.com The tributylstannyl group in 4-(tributylstannyl)pyridazine makes the pyridazine (B1198779) core readily available for such coupling reactions. a2bchem.comsmolecule.com

The Pyridazine Core as a Privileged Heterocycle in Chemical Synthesis

The pyridazine ring is considered a "privileged structure" in medicinal chemistry and materials science. researchgate.netmdpi.com This six-membered nitrogen-containing heterocycle is a common feature in many biologically active compounds and functional materials. researchgate.netnih.gov Its unique physicochemical properties, including its polarity and hydrogen bonding capabilities, make it a valuable component in drug design. researchgate.netnih.gov The pyridazine moiety can influence a molecule's solubility, metabolic stability, and interaction with biological targets. nih.gov Consequently, there is significant interest in developing synthetic methods to incorporate the pyridazine scaffold into new molecular entities. researchgate.net

Historical Context of Stannyl (B1234572) Pyridazines and Related Organometallics

The field of organotin chemistry dates back to the 19th century, with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849. wikipedia.org The development of Grignard reagents in the early 20th century provided a significant boost to the field by offering a straightforward method for creating tin-carbon bonds. wikipedia.org The application of organotin compounds in cross-coupling reactions, particularly the Stille reaction, became a cornerstone of organic synthesis in the latter half of the 20th century. wikipedia.orguobabylon.edu.iq The synthesis of specific stannyl heterocycles like stannyl pyridazines is a more recent development, driven by the increasing demand for functionalized heterocyclic building blocks in drug discovery and materials science. The synthesis of a related compound, 2,6-Dimethyl-4-(tributylstannyl)pyridine, for instance, involves the reaction of 4-bromo-2,6-lutidine with n-butyllithium followed by tributyltin chloride at low temperatures. prepchem.com

Research Landscape and Current Directions in this compound Chemistry

Current research involving this compound and similar stannyl pyridazines is largely focused on their application in the synthesis of novel, complex organic molecules. a2bchem.comsmolecule.com A primary area of investigation is their use in palladium-catalyzed cross-coupling reactions to create new carbon-carbon bonds. smolecule.com For example, the Stille coupling reaction between a stannyl pyridazine and an aryl halide can be used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. researchgate.net Researchers are also exploring the synthesis of various substituted pyridazines from these stannane (B1208499) precursors. researchgate.net For instance, reaction with elemental halogens can produce halogenated pyridazines, which can then be used in further functionalization reactions like the Heck reaction. researchgate.net The overarching goal is to expand the library of available pyridazine-containing compounds for screening in drug discovery programs and for the development of new functional materials. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC16H30N2Sn
Molecular Weight369.13 g/mol
AppearanceLiquid
Boiling Point406.9 ± 37.0 °C (Predicted)
Flash Point199.9 °C
pKa2.82 ± 0.10 (Predicted)

This data is compiled from various chemical suppliers and databases. chembk.comcymitquimica.comsigmaaldrich.comangenechemical.com

Properties

IUPAC Name

tributyl(pyridazin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLLSOQWYYRFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423353
Record name 4-(Tributylstannyl)pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194865-89-9
Record name 4-(Tributylstannyl)pyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID20423353
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Record name 4-(tributylstannyl)pyridazine
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Synthetic Methodologies for 4 Tributylstannyl Pyridazine and Its Derivatives

Direct Stannylation Approaches to Pyridazine (B1198779) Scaffolds

Direct stannylation involves the functionalization of a C-H or C-Halogen bond on a pre-formed pyridazine ring. These methods are advantageous when the parent pyridazine is readily available.

One of the direct approaches to C-H functionalization is through deprotonation using a strong base, creating a nucleophilic pyridazinyl anion that can then be quenched with an electrophilic tin reagent. The acidity of the protons on the pyridazine ring dictates the regioselectivity of this method. Due to the electron-withdrawing nature of the two adjacent nitrogen atoms, the protons at the C4 and C5 positions are the most acidic and thus most susceptible to deprotonation.

The reaction typically employs a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to generate the pyridazinyl anion. This intermediate is then trapped in situ by the addition of tributyltin chloride to yield 4-(tributylstannyl)pyridazine. The choice of solvent and temperature is critical to avoid side reactions and ensure the stability of the organolithium intermediate.

Table 1: Deprotonation-Stannylation of Pyridazine

Base Electrophile Solvent Temperature (°C) Product Yield (%)
LDA Bu3SnCl THF -78 This compound Moderate
TMP-Li Bu3SnCl THF -78 This compound Moderate

Data is illustrative of typical conditions.

Lithium-halogen exchange is a powerful and widely used method for preparing organolithium reagents, which can then be converted into organostannanes. wikipedia.org This strategy is particularly effective for the synthesis of this compound, starting from a 4-halopyridazine precursor, such as 4-bromopyridazine or 4-iodopyridazine. The exchange reaction is typically very fast, even at low temperatures. wikipedia.orgscribd.com

The process involves treating the 4-halopyridazine with an organolithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether at cryogenic temperatures (e.g., -78 °C to -100 °C). harvard.edu This rapid exchange generates a 4-lithiopyridazine intermediate. Subsequent quenching of this intermediate with tributyltin chloride affords the desired this compound in good yields. The rate of exchange follows the trend I > Br > Cl, making iodo- and bromopyridazines the preferred substrates. wikipedia.org This method's primary advantage is its high regioselectivity, as the position of the stannyl (B1234572) group is precisely determined by the location of the halogen on the starting material. orgsyn.org

Table 2: Synthesis of this compound via Lithium-Halogen Exchange

Starting Material Reagent Electrophile Solvent Temperature (°C) Yield (%)
4-Bromopyridazine n-BuLi Bu3SnCl THF -78 High
4-Iodopyridazine n-BuLi Bu3SnCl THF -78 High
4-Chloropyridazine sec-BuLi Bu3SnCl THF/TMEDA -78 Moderate

Data is illustrative of typical conditions.

Inverse Electron-Demand Diels-Alder Reactions for Pyridazine Stannane (B1208499) Formation

Inverse electron-demand Diels-Alder (IEDDA) reactions provide a powerful alternative for constructing the pyridazine ring itself, with the stannyl group incorporated during the cycloaddition process. nih.govresearchgate.net This approach is fundamentally different from direct stannylation as it builds the heterocyclic core rather than modifying it.

The IEDDA reaction for pyridazine synthesis involves the cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.govnih.gov To form a stannylpyridazine, tributyl(ethynyl)stannane is used as the dienophile. The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield the aromatic pyridazine ring. nih.govchemrxiv.org

This method allows for the synthesis of variously substituted stannylpyridazines by choosing appropriately substituted 1,2,4,5-tetrazines. For example, the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with tributyl(ethynyl)stannane would yield a diphenyl-substituted tributylstannylpyridazine. The reaction kinetics are influenced by the electronic properties of the substituents on the tetrazine ring; electron-withdrawing groups generally accelerate the reaction. researchgate.net

Table 3: IEDDA Synthesis of Stannylpyridazines

1,2,4,5-Tetrazine Substrate Dienophile Solvent Conditions Product
3,6-Diphenyl-1,2,4,5-tetrazine Tributyl(ethynyl)stannane Toluene Reflux 3,6-Diphenyl-4-(tributylstannyl)pyridazine
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine Tributyl(ethynyl)stannane Dioxane 100 °C 3,6-Di(pyridin-2-yl)-4-(tributylstannyl)pyridazine
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Tributyl(ethynyl)stannane Chloroform Room Temp Dimethyl this compound-3,6-dicarboxylate

Data is illustrative of potential reaction pathways.

When an unsymmetrically substituted 1,2,4,5-tetrazine is used in the IEDDA reaction with tributyl(ethynyl)stannane, the formation of two possible regioisomers can occur. The control of regioselectivity is a critical aspect of this synthetic strategy. masterorganicchemistry.com The outcome is primarily governed by the electronic and steric effects of the substituents on the tetrazine ring. chemistrysteps.comyoutube.com

Generally, the regioselectivity of the Diels-Alder reaction is determined by matching the electronic character of the reacting termini of the diene and dienophile. chemistrysteps.com In the IEDDA reaction, this translates to the interaction between the highest occupied molecular orbital (HOMO) of the dienophile (the stannylalkyne) and the lowest unoccupied molecular orbital (LUMO) of the diene (the tetrazine). Electron-withdrawing groups on the tetrazine lower its LUMO energy and influence the orbital coefficients, directing the regiochemical outcome. The bulkier tributylstannyl group on the alkyne will preferentially align away from sterically demanding substituents on the tetrazine in the transition state. By carefully selecting tetrazine substituents, it is possible to favor the formation of one regioisomer over the other.

Palladium-Catalyzed Stannylation Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they provide an efficient route to organostannanes. researchgate.net The palladium-catalyzed stannylation of a halopyridazine is a direct and high-yielding method for preparing this compound. researchgate.net

This reaction typically involves the coupling of a 4-halopyridazine (iodide, bromide, or sometimes chloride) with a tin-containing reagent, most commonly hexabutyldistannane ((Bu₃Sn)₂). The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The catalytic cycle involves the oxidative addition of the halopyridazine to the Pd(0) center, followed by transmetalation with hexabutyldistannane and subsequent reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst. This method exhibits excellent functional group tolerance and is often preferred for its mild reaction conditions and high yields.

Table 4: Palladium-Catalyzed Stannylation of 4-Halopyridazines

Substrate Tin Reagent Catalyst Ligand Solvent Temperature (°C) Yield (%)
4-Iodopyridazine (Bu₃Sn)₂ Pd₂(dba)₃ PPh₃ Toluene 90 >90
4-Bromopyridazine (Bu₃Sn)₂ Pd(PPh₃)₄ - Dioxane 100 85-95
4-Chloropyridazine (Bu₃Sn)₂ PdCl₂(dppf) - Xylene 120 Moderate

Data is illustrative of typical conditions found in the literature.

Hydrostannylation of Pyridazine-Containing Alkynes

Hydrostannylation, the addition of a tin hydride across an unsaturated carbon-carbon bond, is a well-established method for the synthesis of vinylstannanes from alkynes wikipedia.org. This reaction can be catalyzed by transition metals, most commonly palladium, or proceed via a radical mechanism wikipedia.org. In the context of synthesizing this compound, this would involve the reaction of 4-ethynylpyridazine with tributyltin hydride.

However, the application of hydrostannylation to heteroaromatic alkynes, including those of the pyridazine family, is not extensively documented in the scientific literature researchgate.net. Research in this area has highlighted potential challenges. For instance, studies on the platinum-catalyzed hydrostannylation of terminal alkynes have shown that substrates containing nitrogenous groups, such as 2-ethynylpyridine, can be unviable for the reaction. This is often attributed to the deactivation of the metal catalyst by the nitrogen lone pair, which can coordinate to the metal center and inhibit its catalytic activity researchgate.netqub.ac.uk.

Given the electron-deficient nature of the pyridazine ring, which is due to the presence of two nitrogen atoms, it is plausible that similar catalyst inhibition would occur in the hydrostannylation of 4-ethynylpyridazine liberty.edu. This would likely result in low conversion rates and the formation of complex product mixtures, making this route less synthetically viable without the development of specialized catalyst systems that are tolerant to nitrogen-containing heterocycles.

Further research would be required to explore alternative conditions, such as the use of different transition metal catalysts (e.g., rhodium or ruthenium complexes) or radical initiators, which might circumvent the issue of catalyst poisoning. The regioselectivity of the hydrostannylation would also need to be carefully controlled to ensure the desired α- or β-vinylstannane isomer is formed preferentially.

Coupling Reactions for Direct Introduction of Tributylstannyl Group

A more common and generally more successful approach for the synthesis of arylstannanes, including heteroarylstannanes, is through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction orgsyn.orgorganic-chemistry.orgwikipedia.org. This methodology allows for the direct formation of a carbon-tin bond by coupling an organostannane with an organic halide or triflate organic-chemistry.orgwikipedia.org. To synthesize this compound, this would typically involve the reaction of a 4-halopyridazine (e.g., 4-chloro-, 4-bromo-, or 4-iodopyridazine) with a tributyltin nucleophile, such as hexabutylditin ((Bu₃Sn)₂).

The general mechanism of the Stille coupling involves a catalytic cycle with a palladium(0) complex. The key steps are the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst wikipedia.org.

The choice of catalyst, ligands, and reaction conditions is crucial for a successful Stille coupling. Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or those generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand are commonly employed orgsyn.orgharvard.edu. The reactivity of the 4-halopyridazine will depend on the nature of the halogen, with the reactivity order typically being I > Br > Cl.

Table 1: Plausible Reaction Conditions for the Synthesis of this compound via Stille Coupling

ParameterConditionRationale/Reference
Pyridazine Substrate 4-Iodo- or 4-BromopyridazineHigher reactivity of aryl iodides and bromides in Stille coupling. orgsyn.orgorganic-chemistry.org
Tin Reagent Hexabutylditin ((Bu₃Sn)₂)Common source of the tributylstannyl group.
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Widely used and effective palladium catalysts for Stille reactions. harvard.edu
Ligand Triphenylphosphine (PPh₃)Often used to stabilize the palladium catalyst.
Solvent Anhydrous, non-polar aprotic solvents like Toluene, Dioxane, or DMFTo ensure solubility of reactants and stability of the catalyst.
Temperature 80-120 °CElevated temperatures are often required to drive the reaction to completion.
Additives None typically required, but sometimes LiCl can accelerate the reaction.LiCl can facilitate the transmetalation step in some cases.

The successful synthesis of derivatives of this compound using Stille coupling has been reported, which supports the viability of this approach. For instance, the coupling of a bromo-substituted pyridazine derivative with this compound has been achieved using a palladium catalyst (Pd₂(dba)₃) and a phosphine ligand (XPhos) in DMF, demonstrating the utility of the C-Sn bond in this class of compounds for further functionalization.

Reactivity and Chemical Transformations of 4 Tributylstannyl Pyridazine

Cross-Coupling Reactions Utilizing the Tributylstannyl Moiety

The tributylstannyl group attached to the pyridazine (B1198779) ring serves as a versatile handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The most prominent of these is the Stille cross-coupling reaction, which leverages the transfer of the pyridazinyl group from tin to a palladium catalyst. wikipedia.org

The Stille reaction is a powerful and widely used method in organic synthesis for the formation of C-C bonds by coupling an organostannane with an organic electrophile, typically in the presence of a palladium catalyst. wikipedia.orgwiley-vch.de 4-(Tributylstannyl)pyridazine is a suitable nucleophilic partner in these reactions, coupling effectively with a variety of aryl and heteroaryl halides and pseudohalides. libretexts.orgnih.gov This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture. thermofisher.commdpi.comresearchgate.net

The mechanism of the Stille reaction has been studied extensively and is understood to proceed through a catalytic cycle involving a palladium complex. wikipedia.org The active catalyst is a 14-electron Pd(0) species, which can be generated in situ from a Pd(II) precursor or a Pd(0) complex like Pd(PPh₃)₄. wiley-vch.delibretexts.org The cycle, as it applies to this compound, consists of three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to the active Pd(0) catalyst (1). This step forms a 16-electron Pd(II) intermediate (2), where the palladium has inserted into the carbon-halide bond. wikipedia.orglibretexts.org The initially formed complex is typically cis-configured but may rapidly isomerize to the more stable trans isomer. uwindsor.ca

Transmetalation : The organostannane, this compound (3), then reacts with the Pd(II) complex (2). In this key step, the pyridazine group is transferred from the tin atom to the palladium center, displacing the halide, which forms a tributyltin halide byproduct (R₃Sn-X). This results in a new Pd(II) intermediate (4) bearing both the aryl and pyridazinyl groups. wikipedia.orgmdpi.com This step is often the rate-determining step of the cycle and is believed to proceed through an associative mechanism involving coordination of the organostannane to the palladium complex. wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate (4). The two organic groups (the aryl/heteroaryl and the pyridazinyl) are coupled together to form the desired product (5), and the palladium catalyst is regenerated in its Pd(0) oxidation state (1), allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

Catalytic Cycle of the Stille Reaction with this compound

The Stille coupling of this compound is compatible with a broad range of electrophilic partners, making it a versatile tool for synthesizing 4-aryl and 4-heteroaryl pyridazines. The reactivity of the electrophile is largely dependent on the nature of the leaving group (X). wikipedia.org

Scope:

Aryl and Heteroaryl Iodides : These are highly reactive electrophiles and typically provide excellent yields under mild conditions. wikipedia.orglibretexts.org

Aryl and Heteroaryl Bromides : Bromides are also very common coupling partners and react efficiently, though they may require slightly higher temperatures or more active catalysts than iodides. libretexts.orgnih.gov

Aryl and Heteroaryl Triflates (OTf) : Triflates exhibit reactivity comparable to bromides and are excellent electrophiles for the Stille reaction. wikipedia.orglibretexts.org

Aryl Chlorides : Chlorides are the least reactive of the common halides due to the strength of the C-Cl bond. Their use often requires more specialized conditions, such as the use of electron-rich, bulky phosphine (B1218219) ligands and higher temperatures, to promote the challenging oxidative addition step. harvard.eduorgsyn.org

Acyl Chlorides : These electrophiles can also be used to produce pyridazinyl ketones. wikipedia.orglibretexts.org

The reaction generally tolerates a wide variety of functional groups on the electrophilic partner, including esters, ketones, nitriles, and amides, which is a significant advantage of the Stille coupling. thermofisher.comnih.gov

Limitations:

Steric Hindrance : The efficiency of the coupling can be diminished by significant steric bulk near the reaction center, particularly ortho-substituents on the aryl halide partner. nih.gov

Homocoupling : A common side reaction is the homocoupling of the organostannane reagent to form a bipyridazine dimer. This can sometimes be minimized by careful control of reaction conditions. wikipedia.org

Tin Byproducts : A notable drawback of the Stille reaction is the formation of stoichiometric amounts of toxic organotin byproducts, which can be difficult to remove completely from the desired product. organic-chemistry.org

Table 1: Reactivity of Electrophilic Partners in Stille Coupling This interactive table summarizes the general reactivity and conditions for various electrophiles with pyridazine stannanes. Specific yields can vary based on substrates and precise conditions.

Electrophile Type (Ar-X) Leaving Group (X) General Reactivity Typical Conditions
Aryl/Heteroaryl Iodide I Very High Pd(PPh₃)₄, Toluene, 80-100 °C
Aryl/Heteroaryl Bromide Br High Pd(PPh₃)₄, Toluene/DMF, 100-110 °C
Aryl/Heteroaryl Triflate OTf High Pd(PPh₃)₄, LiCl, Dioxane, 100 °C
Aryl/Heteroaryl Chloride Cl Low Pd₂(dba)₃, P(t-Bu)₃, CsF, Dioxane, >100 °C

The choice of ligand coordinated to the palladium center is critical and can profoundly influence the rate, yield, and scope of the Stille reaction. wikipedia.orgorgsyn.org Phosphines are the most commonly employed ligands.

Triphenylphosphine (PPh₃) : This is a standard, robust ligand used in many Stille couplings. It provides a good balance of stability and reactivity for general-purpose couplings with reactive electrophiles like iodides and bromides. wiley-vch.de

Electron-Rich, Bulky Ligands : Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biarylphosphines (e.g., XPhos) are highly effective at promoting the oxidative addition of less reactive electrophiles, such as aryl chlorides. nih.govharvard.eduorgsyn.org Their steric bulk facilitates the reductive elimination step, while their electron-donating nature increases the electron density on the palladium, making it more nucleophilic and reactive towards oxidative addition. harvard.edu

Additives : In addition to ligands, additives can influence the reaction. Copper(I) salts (e.g., CuI) can have a significant rate-accelerating effect, believed to be due to a transient Cu-stannane species that undergoes transmetalation with the palladium complex more rapidly. harvard.eduorgsyn.org

Table 2: Common Ligands and Their Effects in Stille Coupling This interactive table highlights the roles of various ligands in palladium-catalyzed couplings involving heteroaryl stannanes.

Ligand Type Primary Effect Best Suited For
PPh₃ (Triphenylphosphine) Standard Phosphine General purpose, good stability Aryl iodides and bromides
P(t-Bu)₃ (Tri-tert-butylphosphine) Bulky, Electron-Rich Accelerates oxidative addition Aryl chlorides and sterically hindered substrates
XPhos Bulky, Electron-Rich (Biaryl) Accelerates oxidative addition Challenging couplings, including aryl sulfonates nih.gov
AsPh₃ (Triphenylarsine) Moderately Electron-Poor Accelerates transmetalation Cases where transmetalation is rate-limiting wikipedia.org

The Suzuki-Miyaura coupling is a distinct palladium-catalyzed reaction that couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org There is no direct "Suzuki-Miyaura coupling analogue" that utilizes this compound as the nucleophilic partner. The two reactions rely on different organometallic reagents with fundamentally different mechanisms of transmetalation.

For a Suzuki-type reaction to occur with the pyridazine moiety, the this compound would first need to be converted into a pyridazinylboronic acid or a corresponding boronate ester. This transformation, typically achieved through a lithium-halogen exchange followed by quenching with a borate (B1201080) ester, or via an iridium-catalyzed C-H borylation, constitutes a separate synthetic step. Once the pyridazinylboron reagent is formed, it can then be used in a standard Suzuki-Miyaura coupling. Therefore, while both the Stille and Suzuki reactions are premier methods for C-C bond formation, they are not mechanistically analogous or interchangeable without prior chemical modification of the organometallic reagent.

Stille Cross-Coupling Reactions with Aryl and Heteroaryl Halides

Electrophilic Aromatic Substitution Reactions of the Pyridazine Ring

The pyridazine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic characteristic makes the ring system significantly deactivated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgtaylorfrancis.com

The reasons for this low reactivity are twofold:

Inductive Effect : The nitrogen atoms exert a strong electron-withdrawing inductive effect on the ring carbons, reducing the electron density of the π-system. This makes the ring a poor nucleophile, which is a requirement for initiating an attack on an electrophile. total-synthesis.com

Basicity of Nitrogen Atoms : The lone pairs on the nitrogen atoms are basic and readily react with protons or Lewis acids, which are often required as catalysts for SEAr reactions (e.g., in nitration or Friedel-Crafts reactions). wikipedia.orgminia.edu.eg Protonation or coordination of a Lewis acid places a positive charge on the heteroaromatic ring, which severely deactivates it further towards attack by a positive electrophile.

As a result, electrophilic aromatic substitution on this compound is generally not a feasible transformation. Unlike electron-rich heterocycles such as pyrrole (B145914) or furan, which undergo SEAr more readily than benzene, pyridazine and other diazines are highly resistant to such reactions. wikipedia.org Any attempts to force a reaction would likely require extremely harsh conditions and would probably lead to degradation of the starting material rather than substitution on a ring carbon. taylorfrancis.com The tributylstannyl substituent itself does not sufficiently activate the ring to overcome this inherent lack of reactivity.

Functionalization of the Pyridazine Nucleus in this compound

The primary route for the functionalization of the pyridazine nucleus, when starting with this compound, is through reactions that substitute the tributylstannyl group. The most prominent of these is the palladium-catalyzed Stille cross-coupling reaction. nih.gov This reaction facilitates the formation of a new carbon-carbon bond at the C4 position of the pyridazine ring. nih.govrsc.org

In a typical Stille coupling, this compound is reacted with an organic halide or triflate in the presence of a palladium catalyst. nih.gov This methodology allows for the introduction of a wide array of substituents, including aryl, heteroaryl, vinyl, and acyl groups, onto the pyridazine core. The reaction is valued for its tolerance of a broad range of functional groups on both coupling partners and the relative stability of the organostannane reagent. rsc.orgnih.gov

While methods like directed ortho-metalation (DoM) exist for the C-H functionalization of aromatic and heterocyclic rings, these typically rely on directing groups containing heteroatoms like oxygen or nitrogen to guide lithiation to an adjacent position. scribd.comwikipedia.orgsemanticscholar.org In the case of this compound, the primary mode of reactivity reported in the literature involves the C-Sn bond rather than activation of other C-H bonds on the pyridazine ring. The pyridazine itself is generally resistant to electrophilic substitution unless activated by strongly electron-donating groups. researchgate.net

Transmetalation Reactions Involving the Tributylstannyl Group

Transmetalation is a key process in the reactivity of this compound, serving as the pivotal step in Stille cross-coupling and as a method to generate other reactive organometallic species.

The generally accepted mechanism for the Stille reaction involves a catalytic cycle that hinges on transmetalation. nih.gov The cycle begins with the oxidative addition of an organic halide to a Pd(0) catalyst. This is followed by the transmetalation step, where the pyridazinyl group is transferred from tin to the palladium center, displacing the halide and forming a new organopalladium intermediate. The cycle concludes with reductive elimination, which forms the final coupled product and regenerates the Pd(0) catalyst. nih.gov

Generation of Organometallic Intermediates from this compound

Beyond its role in palladium-catalyzed cycles, the tributylstannyl group can be replaced by other metals, most notably lithium, through a tin-lithium exchange reaction. This process is a reliable and effective method for generating highly reactive organolithium reagents from more stable organostannanes. chemicalbook.com The reaction is typically carried out by treating the organostannane with an alkyllithium reagent, such as n-butyllithium, at low temperatures. chemicalbook.com

For this compound, this exchange would produce 4-lithiopyridazine. This reaction is driven by the formation of a more stable organolithium compound; aryllithium and hetaryllithium species are generally more stable than alkyllithium reagents. chemicalbook.com The resulting 4-lithiopyridazine is a potent nucleophile and a strong base, which can then be used in subsequent reactions with various electrophiles to introduce a different set of functional groups at the C4 position.

Reactions with Specific Reagents

Reactivity with Di-tert-butyl Dicarbonate (B1257347) and Related Carbonylating Agents

The reaction of organostannanes with acylating agents like di-tert-butyl dicarbonate (Boc₂O) is not extensively documented. Generally, Boc₂O is used to introduce the tert-butoxycarbonyl (Boc) protecting group onto amines, alcohols, and other nucleophiles, often in the presence of a base like 4-(dimethylamino)pyridine (DMAP). chemicalbook.comresearchgate.netnih.gov Its direct reaction with a heteroaryl stannane (B1208499) such as this compound is not a standard transformation.

However, related reactions involving other carbonylating agents provide some insight. For instance, azaaromatics can react with bis(tributylstannyl)acetylene (B1583220) in the presence of alkyl chloroformates, suggesting that chloroformates can activate the heterocyclic ring towards reaction with the organostannane. researchgate.net While a direct, uncatalyzed reaction between this compound and Boc₂O is unlikely, a palladium-catalyzed carbonylative Stille coupling could be envisioned. In such a reaction, under an atmosphere of carbon monoxide, an acyl-palladium intermediate is formed, which could potentially lead to the formation of a 4-pyridazinyl ketone. nih.gov

Halogenation and De-stannylation Strategies for Pyridazine Functionalization

A key strategy for functionalizing the pyridazine ring from this compound is through halogenation via ipso-substitution, a process often termed halodestannylation. This reaction involves the cleavage of the carbon-tin bond by an electrophilic halogen source, replacing the tributylstannyl group with a halogen atom (I, Br, or Cl).

This transformation is particularly useful for synthesizing 4-halopyridazines, which are themselves valuable precursors for further functionalization, such as nucleophilic aromatic substitution or other cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). The reaction proceeds under mild conditions with common halogenating agents like iodine (I₂), bromine (Br₂), and N-chlorosuccinimide (NCS). Iododestannylation is a widely used method for introducing iodine into aromatic and heteroaromatic systems.

Nucleophilic Reactivity of the Pyridazine Moiety and the Tributylstannyl Group

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency makes the ring susceptible to nucleophilic attack. wur.nl The positions most activated towards nucleophilic substitution on a pyridazine ring are typically those ortho and para to the nitrogen atoms.

The electronic effect of a substituent at the C4 position can modulate this reactivity. The tributylstannyl group is generally considered to be electron-donating through an inductive effect. This would slightly decrease the electrophilicity of the pyridazine ring compared to an unsubstituted pyridazine. However, the primary influence of the tributylstannyl group is not its electronic modification of the ring's reactivity towards external nucleophiles, but its own role as a leaving group in substitution reactions like Stille coupling and halodestannylation.

In specific contexts, such as vicarious nucleophilic substitution, pyridazinium derivatives can undergo regiospecific addition at the C4 position. rsc.org While the tributylstannyl group itself is not typically described as a nucleophile, the transmetalation to a more reactive organometallic species, such as 4-lithiopyridazine, transforms the C4 position into a potent nucleophilic center. chemicalbook.com

Applications of 4 Tributylstannyl Pyridazine in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

The primary application of 4-(tributylstannyl)pyridazine is as a synthetic intermediate for the elaboration of the pyridazine (B1198779) scaffold. The carbon-tin bond is highly amenable to cleavage and substitution, providing a reliable handle for introducing a wide array of functional groups and molecular fragments onto the pyridazine ring.

This compound is an exemplary reagent for creating substituted pyridazine derivatives. The tributylstannyl moiety can be readily replaced through palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 4-position of the pyridazine ring. orgsyn.org This methodology allows chemists to append alkyl, aryl, or other functional groups with high precision.

Furthermore, this reagent is instrumental in the synthesis of more complex fused pyridazine systems. nih.gov By designing coupling partners that contain additional reactive sites, chemists can initiate sequential reactions that lead to the construction of bicyclic or polycyclic heterocyclic frameworks where the pyridazine ring is annulated with other ring systems. Such structures are of significant interest in medicinal chemistry and materials science. georgiasouthern.edu Various synthetic strategies, including inverse-electron-demand Diels-Alder reactions and cyclization of unsaturated hydrazones, are employed to build the initial pyridazine core, which can then be functionalized using organostannane chemistry. organic-chemistry.orgrsc.org

A particularly powerful application of this compound is in the synthesis of biaryl and heterobiaryl compounds through the Stille cross-coupling reaction. orgsyn.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. organic-chemistry.org In this context, this compound serves as the organostannane component, while an aryl or heteroaryl halide (e.g., iodide, bromide, or triflate) acts as the coupling partner. nih.govacs.org

The Stille reaction is renowned for its tolerance of a wide range of functional groups and its generally mild reaction conditions, making it a robust tool for synthesizing complex molecules. orgsyn.org The use of this compound allows for the direct incorporation of a pyridazine unit into a larger biaryl or heterobiaryl structure, a common motif in many biologically active compounds and functional materials. researchgate.net

Table: The Stille Coupling Reaction with this compound This interactive table illustrates the general scheme of the Stille coupling reaction.

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundAryl-X or Heteroaryl-X (X = I, Br, OTf)Pd catalyst (e.g., Pd(PPh₃)₄), Solvent, Heat4-Arylpyridazine or 4-Heteroarylpyridazine

Ligand Design and Organometallic Catalysis

The pyridazine moiety itself possesses valuable properties for applications in coordination chemistry and organometallic catalysis.

The pyridazine ring contains two adjacent nitrogen atoms, which act as Lewis bases and can coordinate to transition metal centers. researchgate.net This coordinating ability is a key feature of pyridazine-based compounds in the field of inorganic and organometallic chemistry. nih.gov When incorporated into a molecule like this compound, the pyridazine unit can function as a bidentate or bridging ligand, binding to one or more metal ions. researchgate.netrsc.org The specific coordination mode depends on the metal, the other ligands present, and the reaction conditions. The electron-deficient nature of the pyridazine ring, compared to pyridine, influences the electronic properties of the resulting metal complex. researchgate.net

Ligands play a critical role in homogeneous catalysis by modulating the steric and electronic properties of the metal catalyst, thereby controlling its activity, selectivity, and stability. nih.gov Pyridazine-containing molecules have been extensively used as ligands in a variety of catalytic transformations. acs.org The unique electronic structure of the pyridazine ring can stabilize specific oxidation states of the metal center or facilitate key elementary steps in a catalytic cycle, such as oxidative addition or reductive elimination. While this compound itself is primarily a synthetic building block, the pyridazine-containing products derived from it can be employed as ligands in catalytic systems for processes like C-H functionalization, polymerization, and redox reactions. nih.govacs.org

Precursors for Biologically Active Molecules

The pyridazine nucleus is a common feature in a wide range of compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. jocpr.comgeorgiasouthern.edu Consequently, synthetic intermediates that provide efficient access to substituted pyridazines are of high value in drug discovery.

This compound serves as a key precursor for the synthesis of these potentially therapeutic agents. Through cross-coupling reactions, a variety of substituents can be introduced at the 4-position of the pyridazine ring, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, the synthesis of complex fused heterocyclic systems, such as 1,2,4-triazolo[4,3-b]pyridazines, which are related to biologically active nucleoside analogues like formycin, can be envisioned starting from appropriately functionalized pyridazine precursors. nih.gov The ability to systematically modify the structure of the pyridazine core using this compound as a starting point makes it an important tool in the development of new drug candidates. northwestern.edu

Synthesis of Pyridazine Derivatives with Potential Pharmacological Relevance

The pyridazine core is a key structural motif in numerous pharmacologically active molecules. The introduction of aryl or other functional groups at the 4-position of the pyridazine ring can significantly influence the biological activity of the resulting compounds. While the Stille coupling reaction with this compound would theoretically be a viable method for synthesizing such 4-substituted pyridazine derivatives, specific examples with demonstrated pharmacological relevance are not detailed in the available literature. Research in this area would likely involve the coupling of this compound with various (hetero)aryl halides to generate a library of compounds for biological screening.

Table 1: Hypothetical Screening of 4-Arylpyridazine Derivatives

CompoundTargetIn Vitro Activity (IC₅₀/EC₅₀)
4-PhenylpyridazineKinase AData not available
4-(4-Chlorophenyl)pyridazineGPCR BData not available
4-(2-Thienyl)pyridazineEnzyme CData not available

This table is illustrative and does not represent actual experimental data, as such data for derivatives of this compound could not be located.

Development of Conjugated Systems for Material Science Applications

Conjugated polymers and oligomers containing heterocyclic units are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridazine ring makes it an attractive building block for creating materials with specific electronic properties. The palladium-catalyzed cross-coupling of this compound with suitable comonomers could, in principle, be used to synthesize such conjugated materials. However, specific research articles detailing the synthesis and characterization of materials derived from this particular stannane (B1208499) are not readily found.

Table 2: Potential Conjugated Systems Incorporating a Pyridazine Unit

Polymer/Oligomer StructureSynthetic MethodPotential Application
Poly(4,4'-pyridazine)Stille PolycondensationElectron Transport Layer
Oligo(thiophene-pyridazine)Sequential Stille CouplingOrganic Solar Cells
Pyridazine-fluorene CopolymerSuzuki-Miyaura PolycondensationBlue OLED Emitter

This table is a conceptual representation of potential applications and does not reflect published experimental work involving this compound.

Regioselective Introduction of Functional Groups into Pyridazines

The regioselective functionalization of heterocyclic compounds is a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules. Organostannanes, such as this compound, are valuable reagents in this context as they enable the introduction of a tributylstannyl group at a specific position on the heterocyclic ring. This group can then be replaced by a wide variety of other functional groups through cross-coupling reactions, most notably the Stille reaction.

The position of the tributylstannyl group on the pyridazine ring dictates the regioselectivity of the subsequent functionalization. In the case of this compound, any subsequent Stille coupling reaction would introduce a new substituent specifically at the C4 position of the pyridazine ring. This allows for a controlled and predictable method to synthesize 4-substituted pyridazines, which might be difficult to achieve through other synthetic routes. Despite the clear synthetic potential, detailed studies focusing on the scope and limitations of regioselective functionalization starting from this compound are not widely available.

Theoretical and Computational Investigations of 4 Tributylstannyl Pyridazine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of molecules. For 4-(Tributylstannyl)pyridazine, these methods provide insights into its geometry, stability, and the distribution of electrons within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions involving complex molecules. researchgate.net For pyridazine (B1198779) derivatives, DFT calculations, often at the B3LYP/6-31++G(d,p) level of theory, are employed to explore their geometric and electronic structures. nih.gov These studies help in understanding reaction pathways, transition states, and the energetics involved. In the context of this compound, DFT can be used to model its participation in reactions such as Stille coupling, where the tributylstannyl group is transferred. The calculations can reveal the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination, providing a detailed picture of the energy landscape of the reaction.

Theoretical calculations are also essential for understanding the influence of different substituents on the chemical structures and their correlation with biological or chemical properties. mdpi.com By analyzing parameters like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, researchers can predict the reactivity of different sites within the molecule. researchgate.netnih.gov For instance, the regions of highest and lowest electron density identified by MEP maps indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Parameter Description Significance in Reaction Mechanisms
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles.
Energy Gap (∆E) The difference in energy between the HOMO and LUMO.A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. mdpi.com
MEP Map A visualization of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

This table provides an overview of key DFT parameters and their relevance in studying reaction mechanisms.

The synthesis of substituted pyridazines often involves reactions where the regioselectivity is a critical factor. organic-chemistry.org Computational methods are highly effective in predicting the outcome of such reactions. For instance, the synthesis of 4-(tributylstannyl)pyridazines can be achieved through inverse-electron-demand Diels-Alder reactions of 1,2,4,5-tetrazines with tributylstannylacetylenes. semanticscholar.org DFT calculations can model the transition states of the possible cycloaddition pathways, allowing for the prediction of the most favorable regioisomer.

The regioselectivity of nucleophilic substitution reactions on the pyridazine ring can also be rationalized and predicted using computational approaches. rsc.org By calculating the activation energies for the formation of different isomers, a quantitative prediction of the product distribution can be obtained. This is particularly valuable in cases where multiple reaction sites are available, as it guides the choice of reaction conditions to favor the desired product.

Reaction Type Computational Approach Predicted Outcome
Diels-Alder CycloadditionTransition state energy calculations (DFT).The favored regioisomer based on the lowest activation energy barrier. organic-chemistry.org
Nucleophilic Aromatic SubstitutionCalculation of activation energies for different substitution positions.The most likely position for substitution based on the reaction energetics. rsc.org
Electrophilic AttackAnalysis of MEP maps and frontier orbital densities.The most probable site of attack based on electron density distribution.

This table illustrates how computational chemistry can be applied to predict regioselectivity in the synthesis of pyridazine derivatives.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of molecules, which are crucial for understanding their interactions and reactivity.

The biological and chemical activity of a molecule is strongly influenced by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a molecule like this compound, with its flexible tributyl groups, a multitude of conformations are possible.

Computational methods such as molecular mechanics or DFT can be used to perform a systematic search of the conformational space to identify low-energy structures. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results of such an analysis can provide valuable information about the preferred shape of the molecule in different environments, which in turn can influence its reactivity and interactions with other molecules.

Dihedral Angle Description Influence on Conformation
C-C-C-C (in butyl chains)Rotation around the C-C bonds of the butyl groups.Determines the overall shape and steric hindrance of the tributylstannyl moiety.
Pyridazine-C-Sn-CRotation around the bond connecting the pyridazine ring to the tin atom.Affects the relative orientation of the heterocyclic ring and the bulky alkyl group.

This table highlights the key dihedral angles that would be investigated in a conformational analysis of this compound.

Spectroscopic Feature Predictions and Interpretations

Computational chemistry provides powerful tools for the prediction and interpretation of various types of spectra, which are essential for the characterization of chemical compounds. DFT and other quantum chemical methods can be used to calculate spectroscopic properties such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. nih.govmdpi.com

For this compound, theoretical calculations can aid in the assignment of experimental spectra. By comparing the calculated spectra with the experimental data, a more confident structural elucidation can be achieved. For example, calculated ¹H and ¹³C NMR chemical shifts can help to assign the signals in the experimental spectrum to specific atoms in the molecule. nih.gov Similarly, the calculation of vibrational frequencies can assist in the interpretation of the IR spectrum, with different peaks corresponding to specific bond stretching and bending modes. ias.ac.in

Spectroscopic Technique Calculated Parameter Application
NMR Spectroscopy Isotropic chemical shielding constants.Prediction of ¹H and ¹³C chemical shifts for structural assignment. nih.gov
Infrared (IR) Spectroscopy Vibrational frequencies and intensities.Assignment of absorption bands to specific molecular vibrations. mdpi.com
UV-Vis Spectroscopy Electronic transition energies and oscillator strengths.Prediction of absorption maxima and interpretation of electronic transitions.

This table summarizes the application of computational methods in predicting and interpreting the spectroscopic features of molecules like this compound.

Future Research Directions and Perspectives for 4 Tributylstannyl Pyridazine Chemistry

Development of Greener Synthetic Routes for Stannylpyridazines

The traditional synthesis of organotin compounds, including stannylpyridazines, often involves stoichiometric use of organometallic reagents and tin halides, which can be associated with environmental and toxicity concerns. morpholine.ccwikipedia.org A significant future direction lies in the development of greener, more sustainable synthetic routes that minimize waste and avoid hazardous materials.

Key research objectives in this area include:

Catalytic Stannylation: Moving away from stoichiometric Grignard or organolithium reagents towards catalytic methods for the introduction of the tributylstannyl group onto the pyridazine (B1198779) ring. This could involve transition-metal-catalyzed C-H activation/stannylation, which would offer a more atom-economical approach.

Use of Safer Tin Reagents: Investigating alternatives to tributyltin derivatives, which are known for their toxicity. Research into less toxic organostannanes or developing recyclable tin reagents could significantly improve the environmental profile of these reactions. morpholine.cc

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of 4-(tributylstannyl)pyridazine could offer better control over reaction parameters, improve safety, and facilitate easier scale-up. google.com

Solvent Minimization and Alternative Media: Exploring reactions in greener solvents, such as water, ionic liquids, or deep eutectic solvents, or even under solvent-free conditions, would align with the principles of green chemistry.

Research ApproachPotential Benefit
Catalytic C-H StannylationHigh atom economy, reduced use of stoichiometric organometallics.
Alternative Tin ReagentsReduced toxicity and environmental impact.
Flow SynthesisImproved safety, scalability, and reaction control.
Green SolventsReduced volatile organic compound (VOC) emissions and waste.

Exploration of Novel Catalytic Reactions Involving this compound

While the Stille reaction is the cornerstone of this compound chemistry, there is considerable scope for exploring its participation in other, and novel, catalytic transformations. wikipedia.orgossila.com The reactivity of the C-Sn bond can be harnessed in a variety of cross-coupling and related reactions.

Future research could focus on:

Expanding Cross-Coupling Partners: Beyond the typical aryl and vinyl halides used in Stille couplings, research can explore coupling with a broader range of electrophiles, such as acyl chlorides, chloroformates, and other activated species.

Alternative Metal Catalysis: While palladium is the most common catalyst, investigating the use of more abundant and less expensive metals like nickel, copper, or iron for cross-coupling reactions is a key area of interest. youtube.com This could lead to more cost-effective and sustainable synthetic protocols. researchgate.net

Photoredox and Dual Catalysis: Combining photoredox catalysis with transition metal catalysis could open up new reaction pathways that are not accessible under traditional thermal conditions. This could enable novel transformations of this compound under mild conditions.

Mechanistic Studies: Detailed mechanistic investigations into existing and new catalytic reactions will be crucial for optimizing reaction conditions, improving catalyst performance, and rationally designing new transformations.

Catalytic SystemReaction TypePotential Outcome
Nickel/Copper CatalysisCross-CouplingUse of more sustainable and earth-abundant metal catalysts.
Photoredox CatalysisRadical-mediated reactionsAccess to novel reaction pathways under mild conditions.
Palladium with Novel LigandsStille and other couplingsEnhanced reactivity, broader substrate scope, and improved functional group tolerance. researchgate.net

Advanced Material Applications of Pyridazine-Stannane Conjugates

The pyridazine moiety possesses unique electronic properties, including a significant dipole moment and hydrogen bond accepting capabilities, making it an attractive component for functional materials. nih.govblumberginstitute.org By using this compound as a synthetic precursor, it is possible to incorporate the pyridazine unit into larger conjugated systems with potential applications in materials science.

Promising areas for future research include:

Organic Optoelectronics: The synthesis of pyridazine-containing conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyridazine ring can be exploited to tune the electronic and optical properties of these materials. rsc.orgrsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridazine ring can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials could exhibit interesting properties such as luminescence, porosity, and catalytic activity. rsc.org

Chemosensors: The development of pyridazine-based materials that can selectively bind to and signal the presence of specific analytes. The lone pairs on the nitrogen atoms can interact with metal ions or other guest molecules, leading to a detectable change in optical or electronic properties.

Design and Synthesis of Complex Polyheterocyclic Systems

The ability to selectively functionalize the pyridazine ring via its stannylated derivative provides a powerful tool for the construction of complex, multi-ring heterocyclic systems. nih.gov These intricate architectures are often found in biologically active natural products and pharmaceuticals. nih.govresearchgate.net

Future synthetic efforts could be directed towards:

Fused Heterocyclic Systems: The development of synthetic routes to novel fused ring systems containing the pyridazine core, such as pyrido[3,4-c]pyridazines or triazolo[4,5-c]pyridazines. mdpi.commdpi.com This can be achieved through sequential cross-coupling reactions followed by intramolecular cyclizations.

Multi-component Reactions: Designing one-pot, multi-component reactions that utilize this compound to rapidly assemble complex molecular scaffolds. This approach offers high efficiency and reduces the number of synthetic steps and purification procedures. mdpi.com

Diversity-Oriented Synthesis: Employing this compound in diversity-oriented synthesis strategies to generate libraries of complex pyridazine-containing molecules for high-throughput screening in drug discovery and other applications. The pyridazine ring is a known pharmacophore, and its incorporation into diverse structures is of significant interest. nih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Tributylstannyl)pyridazine, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging tributylstannyl groups as coupling partners. For example, Stille coupling protocols (common for organotin reagents) require anhydrous conditions, precise stoichiometry, and catalysts like Pd(PPh₃)₄. Microwave-assisted methods may enhance reaction efficiency for halogen displacement in pyridazine derivatives . Key considerations include inert atmosphere maintenance (e.g., nitrogen/argon), purification via column chromatography, and NMR validation of stannane group retention .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Answer : Use a combination of:

  • X-ray crystallography for unambiguous structural confirmation (e.g., bond angles, Sn-C coordination) .
  • Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) to verify substituent integration and detect residual solvents.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Elemental analysis to assess purity (>95% by GC/MS recommended) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Organotin compounds are toxic and require:

  • Glovebox use for air-sensitive reactions.
  • Personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles.
  • Waste disposal in sealed containers labeled for heavy metal waste.
  • Ventilation to avoid inhalation of volatile byproducts (e.g., tributyltin hydride) .

Advanced Research Questions

Q. How can computational methods optimize the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations predict transition states and electronic effects. For example:

  • Analyze HOMO-LUMO gaps to assess nucleophilicity of the stannyl group.
  • Simulate Pd-catalyzed pathways to identify steric hindrance from tributyl groups.
  • Compare with experimental data (e.g., coupling yields) to refine computational models .

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

  • Answer : Discrepancies (e.g., IC₅₀ variability in enzyme inhibition) may arise from:

  • Assay conditions : Adjust buffer pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Metabolic stability : Use liver microsome assays (e.g., t₁/₂ measurements) to account for degradation .
  • Structural analogs : Compare this compound with methyl/chloro-substituted pyridazines to isolate electronic effects .

Q. How does the tributylstannyl group influence regioselectivity in heterocyclic functionalization?

  • Answer : The bulky tributyl group directs electrophilic substitution to less hindered positions (e.g., C-5 in pyridazine). Key evidence includes:

  • X-ray data showing steric shielding of C-4 by Sn(C₄H₉)₃ .
  • Competition experiments with trimethylstannyl analogs showing reduced reactivity at C-4 .

Methodological Best Practices

Q. How should raw data from pyridazine-based reaction optimization be documented to ensure reproducibility?

  • Answer : Follow guidelines for:

  • Tabulating reaction parameters (temperature, catalyst loading, solvent ratios) in appendices .
  • Reporting statistical outliers (e.g., Grubbs’ test for anomalous yields).
  • Depositing crystallographic data in repositories like CCDC .

Q. What analytical techniques differentiate this compound from its structural analogs?

  • Answer :

  • ¹¹⁹Sn NMR : Chemical shifts for Sn(C₄H₉)₃ appear at δ ~0–50 ppm, distinct from SnMe₃ (δ ~−200 ppm) .
  • IR spectroscopy : C-Sn stretching vibrations (~450 cm⁻¹) confirm stannyl group presence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.